REACTION_CXSMILES
|
CCCC[N+](CC[CH2:16][CH3:17])(CCCC)CCCC.[F-].[CH2:19]1[CH2:23][O:22][CH2:21][CH2:20]1.C1[CH2:28][O:27][CH2:26]C1>>[C:16]([C:19]1[CH:20]=[C:21]([CH2:26][O:27][CH3:28])[O:22][CH:23]=1)#[CH:17] |f:0.1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by OH type silica gel column chromatography (gradient elution with hexane/ethyl acetate=100/0→90/10)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |